molecular formula C19H17N5O3S2 B135955 rpr208707 CAS No. 14364-09-1

rpr208707

Cat. No.: B135955
CAS No.: 14364-09-1
M. Wt: 427.5 g/mol
InChI Key: PLXOQMHGHDZMSX-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rpr208707 is a complex organic compound that belongs to the class of alpha amino acids and derivatives. This compound is characterized by its unique structure, which includes a thienopyridine moiety fused with a pyrrolopyridine and a sulfonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rpr208707 typically involves multi-step organic reactions. The process begins with the formation of the thienopyridine core, followed by the introduction of the sulfonic acid group and the pyrrolopyridine moiety. Key reagents used in these reactions include sulfuric acid, pyridine derivatives, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms, leading to the formation of sulfoxides and N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and catalysts such as palladium or platinum.

Major Products Formed:

    Oxidation: Sulfoxides, N-oxides.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

rpr208707 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of rpr208707 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In medicinal applications, it may exert its effects by modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • Thieno[3,2-B]pyridine derivatives
  • Pyrrolopyridine derivatives
  • Sulfonamide compounds

Comparison: rpr208707 stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Compared to other thienopyridine derivatives, it has enhanced stability and reactivity, making it a valuable compound for various applications. Its sulfonic acid group also contributes to its solubility and interaction with biological targets, distinguishing it from other similar compounds.

Biological Activity

RPR208707 is a synthetic small molecule that has been studied primarily for its inhibitory effects on Factor Xa (FXa), a crucial enzyme in the coagulation cascade. This compound has garnered attention due to its potential therapeutic applications in anticoagulation therapy, particularly in the prevention and treatment of thromboembolic disorders.

Inhibition of Factor Xa

This compound exhibits a potent inhibitory effect on FXa, with a reported inhibition constant (Ki) of approximately 18 nM . This high affinity indicates that this compound can effectively compete with substrates for binding to the active site of FXa, thereby disrupting the coagulation cascade and preventing thrombus formation .

The mechanism by which this compound inhibits FXa involves the formation of hydrogen bonds (HBs) with the enzyme. Specifically, it forms two direct but labile hydrogen bonds with FXa, alongside an additional water-mediated hydrogen bond that may enhance structural stability. The nature of these interactions suggests that while this compound binds tightly to FXa, the binding is not entirely rigid, which could have implications for its pharmacodynamics and potential resistance mechanisms .

Structural Stability

Research indicates that the structural stability of protein-ligand complexes like that formed by this compound and FXa is critical for their biological activity. Studies have shown that complexes with multiple hydrogen bonds tend to exhibit greater stability and robustness, which is essential for maintaining effective inhibition over time .

Table 1: Binding Characteristics of this compound

ParameterValue
Ki (inhibition constant)18 nM
Type of BondsDirect and water-mediated HBs
RobustnessLabile

Case Study: Structure-Activity Relationship (SAR)

A detailed investigation into the structure-activity relationship (SAR) of this compound has been conducted to identify key molecular features that contribute to its inhibitory potency against FXa. This study utilized molecular docking and dynamics simulations to assess how variations in the chemical structure affect binding affinity and selectivity.

Key Findings:

  • Hydrophobic Interactions : Modifications that enhance hydrophobic interactions with FXa significantly improve binding affinity.
  • Electrostatic Complementarity : The presence of charged groups in this compound contributes to favorable electrostatic interactions, enhancing its inhibitory activity .

Comparative Analysis with Other Inhibitors

This compound's efficacy was compared with other known FXa inhibitors, such as rivaroxaban and apixaban. While all compounds showed significant inhibition, this compound demonstrated a unique profile characterized by its labile hydrogen bonding interactions, which may offer advantages in terms of flexibility and adaptability against mutations in the target enzyme.

Table 2: Comparative Efficacy of FXa Inhibitors

InhibitorKi (nM)Binding ModeStability
This compound18Labile HBsModerate
Rivaroxaban10Robust HBsHigh
Apixaban12Robust HBsHigh

Properties

IUPAC Name

N-[(3S)-2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S2/c25-19-14(23-29(26,27)18-9-15-17(28-18)2-1-5-21-15)4-7-24(19)11-13-8-12-3-6-20-10-16(12)22-13/h1-3,5-6,8-10,14,22-23H,4,7,11H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXOQMHGHDZMSX-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1NS(=O)(=O)C2=CC3=C(S2)C=CC=N3)CC4=CC5=C(N4)C=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)[C@H]1NS(=O)(=O)C2=CC3=C(S2)C=CC=N3)CC4=CC5=C(N4)C=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rpr208707
Reactant of Route 2
Reactant of Route 2
rpr208707
Reactant of Route 3
Reactant of Route 3
rpr208707
Reactant of Route 4
rpr208707
Reactant of Route 5
rpr208707
Reactant of Route 6
rpr208707

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.